N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N'-(2-cyanophenyl)urea
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Overview
Description
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with 2-cyanophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of functional groups like nitro, cyano, and chloro can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea can be compared with other urea derivatives, such as:
N-(4-Nitrophenyl)-N’-(2-cyanophenyl)urea: Lacks the chloro and hydroxy groups, which may affect its chemical reactivity and biological activity.
N-(5-Chloro-2-hydroxyphenyl)-N’-(2-cyanophenyl)urea:
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(phenyl)urea: Lacks the cyano group, which may alter its binding interactions and overall stability.
Properties
CAS No. |
84954-10-9 |
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Molecular Formula |
C14H9ClN4O4 |
Molecular Weight |
332.70 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C14H9ClN4O4/c15-9-5-11(13(20)6-12(9)19(22)23)18-14(21)17-10-4-2-1-3-8(10)7-16/h1-6,20H,(H2,17,18,21) |
InChI Key |
PDJQARNIKOKWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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